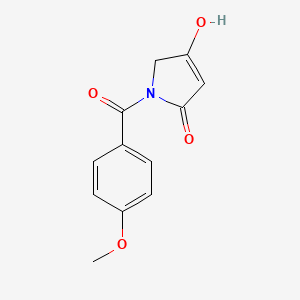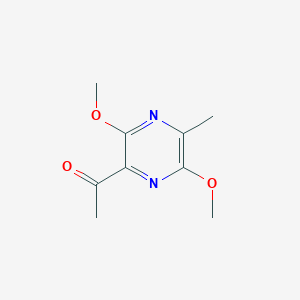
1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone is an organic compound with the molecular formula C9H12N2O3. It is a derivative of pyrazine, characterized by the presence of methoxy and methyl groups on the pyrazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone typically involves the reaction of appropriate pyrazine derivatives with ethanone precursors. One common method involves the use of 3,6-dimethoxypyrazine and methyl ketone under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanone group to a carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, leading to its observed biological effects. For example, it may interact with cellular receptors or enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
1-(5-Methylpyrazin-2-yl)ethanone: This compound is structurally similar but lacks the methoxy groups.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM): Although different in structure, DMTMM shares some functional similarities in terms of chemical reactivity
Uniqueness: 1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone is unique due to the presence of both methoxy and methyl groups on the pyrazine ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
56343-43-2 |
|---|---|
Fórmula molecular |
C9H12N2O3 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
1-(3,6-dimethoxy-5-methylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/C9H12N2O3/c1-5-8(13-3)11-7(6(2)12)9(10-5)14-4/h1-4H3 |
Clave InChI |
IZCXNDHRQBGHOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C(=N1)OC)C(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


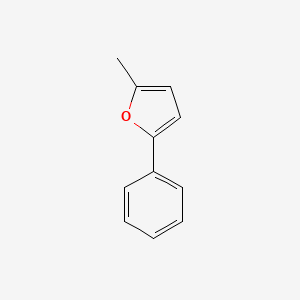

![4-Methoxy-3-[1-(propan-2-yl)pyrrolidin-3-yl]aniline](/img/structure/B12895064.png)
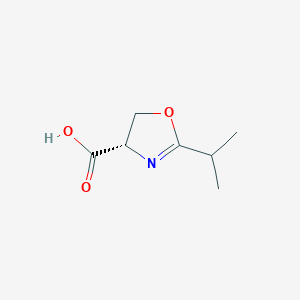

![Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]-](/img/structure/B12895081.png)
![10-(3-Nitrophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B12895082.png)
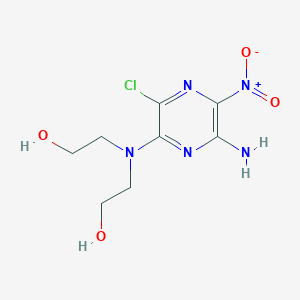
![2-[Butyl(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12895095.png)

![4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide](/img/structure/B12895108.png)
